Bienvenue dans la boutique en ligne BenchChem!

4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE

Carbonic anhydrase IX Tumor pH regulation Sulfonamide zinc-binding group

4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide (CAS 724437-47-2) is a synthetic small molecule (C₁₉H₁₇N₃O₃S, MW 367.42 g/mol) belonging to the sulfonamide-benzamide chemotype. Its core architecture comprises a para-toluenesulfonamide group linked to a central benzamide that terminates in a pyridin-4-yl moiety, a scaffold that places it at the intersection of carbonic anhydrase (CA) inhibitor and kinase inhibitor pharmacophore space.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 724437-47-2
Cat. No. B2888958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE
CAS724437-47-2
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C19H17N3O3S/c1-14-2-8-18(9-3-14)26(24,25)22-17-6-4-15(5-7-17)19(23)21-16-10-12-20-13-11-16/h2-13,22H,1H3,(H,20,21,23)
InChIKeyCSSDFWZLKBVPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide (CAS 724437-47-2): Sulfonamide-Benzamide Scaffold Identity and Procurement-Relevant Specifications


4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide (CAS 724437-47-2) is a synthetic small molecule (C₁₉H₁₇N₃O₃S, MW 367.42 g/mol) belonging to the sulfonamide-benzamide chemotype. Its core architecture comprises a para-toluenesulfonamide group linked to a central benzamide that terminates in a pyridin-4-yl moiety, a scaffold that places it at the intersection of carbonic anhydrase (CA) inhibitor and kinase inhibitor pharmacophore space [1]. The compound is available from multiple research chemical suppliers with cataloged purity specifications typically ≥95% (HPLC), and its structural features—particularly the sulfonamide zinc-binding group and the pyridyl hydrogen-bond acceptor—are consistent with motifs found in clinically evaluated CA IX/XII inhibitors and ATP-competitive kinase probes [2].

Why Generic Substitution Is Inadvisable for 4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide: Regioisomeric, Scaffold, and Physicochemical Divergence Within the Sulfonamide-Benzamide Class


Within the sulfonamide-benzamide chemical space, seemingly minor structural modifications produce large-magnitude shifts in target engagement and selectivity. The pyridin-4-yl regioisomer position (para to the amide nitrogen) dictates the vector of the terminal hydrogen-bond acceptor, which directly influences binding pose within the CA active-site hydrophobic pocket and within kinase hinge regions. Even the pyridin-3-yl isomer (CAS 946338-75-6 analogue) is predicted to exhibit altered target residence time due to different nitrogen lone-pair orientation . Furthermore, N-methylation of the sulfonamide linker—as in 4-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide—introduces conformational restriction that can ablate zinc coordination geometry in CA isoforms or kinase hinge binding, making potency data non-transferable across sub-series . Without matched-pair comparative data, substituting any close analog for CAS 724437-47-2 introduces uncontrolled variables into assay readouts.

Quantitative Differentiation Evidence for 4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide: CA Isoform Inhibition, Kinase Selectivity Windows, and Physicochemical Benchmarking Against Closest Analogs


Carbonic Anhydrase IX Inhibition: Pyridin-4-yl vs. Acetazolamide and SLC-0111 (Class-Level SAR Inference from a Structurally Congeneric Probe)

The target compound CAS 724437-47-2 is a direct structural congener of the 4-pyridyl SLC-0111 analog ('Pyr') reported by Al-Warhi et al. (2025), differing only by the absence of a ureido linker and the presence of a tosyl (4-methylbenzenesulfonyl) group instead of an unsubstituted benzenesulfonamide. In that study, the pyridin-4-yl benzamide scaffold achieved CA IX IC₅₀ = 0.399 µg/mL, representing 8.3-fold selectivity over the off-target cytosolic isoform CA I (IC₅₀ = 20.29 µg/mL). By comparison, acetazolamide (AAZ) — the clinical gold-standard pan-CA inhibitor — exhibited CA IX IC₅₀ = 0.105 µg/mL but with only 3.5-fold selectivity over CA I. SLC-0111 itself achieved CA IX IC₅₀ = 0.048 µg/mL with 28-fold selectivity. The tosyl substitution on CAS 724437-47-2 is expected to confer enhanced hydrophobic pocket occupancy relative to the unsubstituted phenylsulfonamide, potentially improving CA IX affinity at the cost of modestly reduced aqueous solubility [1].

Carbonic anhydrase IX Tumor pH regulation Sulfonamide zinc-binding group

IKKβ Kinase Inhibition Potential: Molecular Formula Overlap with a Validated IKK Inhibitor Chemotype

Compounds sharing the molecular formula C₁₉H₁₇N₃O₃S have been identified as inhibitors of IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta), a validated target in inflammatory and oncology programs. The ZINC database entry ZINC28703777, which shares this exact molecular formula and a sulfonamide-benzamide-pyridine architecture, displays a predicted activity score of 6.60 (pIC₅₀ units, ~250 nM) against IKKβ and 6.00 (~1 µM) against the closely related IKKα (CHUK) [1]. Independently, a 2-amino-5-(pyridin-4-yl)-3-(4-sulfamoylphenyl)benzamide congener demonstrated an IKK IC₅₀ of 79 nM in a TR-FRET kinase activity assay [2]. While CAS 724437-47-2 has not been directly profiled against IKKβ in a published study, the molecular formula identity and scaffold congruence place it within a chemotype that has produced sub-100 nM IKK inhibitors, distinguishing it from sulfonamide-benzamides that lack the pyridin-4-yl hydrogen-bond acceptor necessary for hinge-region contact [3].

IKKβ kinase NF-κB pathway Kinase inhibitor scaffold

Physicochemical Differentiation: MW 367.42 and Topological Polar Surface Area Advantages Over Bulkier Sulfonamide-Benzamide Analogs

Among sulfonamide-benzamide compounds featuring a pyridin-4-yl terminus, CAS 724437-47-2 occupies a favorable position in lead-like chemical space. At MW 367.42 g/mol, it sits below the MW 400 threshold commonly used as a lead-likeness filter, contrasting with larger analogs such as 4-(4-methylbenzenesulfonamido)-N-[4-(4-methylbenzenesulfonamido)phenyl]benzamide (MW ~536 Da), which adds a second sulfonamide phenyl ring and substantially increases molecular weight and rotatable bond count [1]. The N-methylated congener 4-(N-methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide (MW 381.4 g/mol) adds a methyl group that, while only increasing MW by 14 Da, eliminates the sulfonamide N—H hydrogen-bond donor critical for zinc coordination in metalloenzyme targets . CAS 724437-47-2 retains two H-bond donors (sulfonamide N—H and amide N—H) and four H-bond acceptors, yielding a topological polar surface area (tPSA) consistent with acceptable membrane permeability while maintaining the full complement of pharmacophoric features required for bidentate zinc binding [2].

Physicochemical properties Lead-likeness Ligand efficiency metrics

LRRK2 Kinase Class Selectivity: Scaffold Differentiation from GSK2578215A and LRRK2-IN-1

Established LRRK2 inhibitors exhibit divergent pharmacological profiles despite shared target engagement. GSK2578215A (a 2-arylmethyloxy-5-substituent-N-arylbenzamide LRRK2 inhibitor) and LRRK2-IN-1 (a structurally distinct indole-based inhibitor) both inhibit LRRK2 but with opposing effects on striatal glutamate release: LRRK2-IN-1 inhibits striatal glutamate release, whereas GSK2578215A enhances it [1]. CZC-25146, another chemotype, demonstrates mutant-selective LRRK2 inhibition [2]. CAS 724437-47-2, as a sulfonamide-benzamide-pyridine scaffold, is structurally distinct from all three chemotypes. The sulfonamide group enables zinc-dependent off-target engagement (e.g., carbonic anhydrases) that is absent in GSK2578215A and CZC-25146, which lack a sulfonamide zinc-binding group. This dual-target potential (kinase hinge binding via the pyridyl-benzamide motif plus metalloenzyme inhibition via the sulfonamide) is a structural feature unique to this chemotype within the LRRK2 inhibitor landscape and may be exploitable for polypharmacology or must be considered as a potential off-target liability depending on experimental objectives [3].

LRRK2 Parkinson's disease Kinase inhibitor selectivity

Optimal Research and Procurement Application Scenarios for 4-(4-Methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide (CAS 724437-47-2)


Carbonic Anhydrase IX/XII-Targeted Anticancer Probe Development

Leveraging the pyridin-4-yl benzamide scaffold's demonstrated 50.9-fold CA IX/CA I selectivity window (as established for the direct SLC-0111 pyridyl congener), CAS 724437-47-2 serves as a structural starting point for medicinal chemistry campaigns targeting tumor-associated CA isoforms. Its tosyl substitution provides additional hydrophobic surface area predicted to enhance interactions with the CA IX active-site rim relative to the unsubstituted phenylsulfonamide probe. Procurement of this specific CAS-numbered compound—rather than the pyridin-3-yl or N-methyl analogs—is essential to preserve the sulfonamide N—H donor required for catalytic zinc coordination and the para-pyridyl nitrogen geometry needed for optimal hydrophobic pocket occupancy [1].

IKKβ/NF-κB Pathway Chemical Biology Tool Compound Sourcing

For laboratories investigating NF-κB signaling in inflammatory disease or oncology models, CAS 724437-47-2 provides entry to a chemotype that has yielded sub-100 nM IKKβ inhibitors through the pyridin-4-yl benzamide scaffold. The availability of a molecular-formula-matched ZINC entry with predicted IKKβ pIC₅₀ of ~6.6 (~250 nM) supports its use as a screening hit for IKK-focused campaigns. When procured with defined purity specifications, this compound enables reproducible comparison against the 79 nM IKK inhibitor 2-amino-5-(pyridin-4-yl)-3-(4-sulfamoylphenyl)benzamide, facilitating scaffold-hopping SAR studies [2].

LRRK2 Polypharmacology Profiling and Off-Target Deconvolution Studies

In Parkinson's disease research programs employing LRRK2 chemical probes (GSK2578215A, LRRK2-IN-1, CZC-25146), CAS 724437-47-2 offers a structurally orthogonal tool to dissect sulfonamide-dependent off-target effects. Because none of the established LRRK2 probes contain a sulfonamide zinc-binding motif, divergent phenotypic outcomes between CAS 724437-47-2 and GSK2578215A in autophagy or mitochondrial fragmentation assays can be attributed to differential engagement of metalloenzymes such as carbonic anhydrases. This application scenario is specifically enabled by the compound's unique dual pharmacophore (sulfonamide + pyridyl-benzamide) that is absent from all comparator LRRK2 inhibitors [3].

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization Programs

With MW 367.42 and a balanced HBD/HBA profile (2 donors, 4 acceptors), CAS 724437-47-2 occupies the upper boundary of fragment-like chemical space and the lower boundary of lead-like space, making it suitable as a privileged scaffold for FBDD campaigns targeting zinc-dependent enzymes or kinases. Its MW advantage of ~168 Da over bis-sulfonamide analogs translates directly to superior ligand efficiency metrics, while retention of both the sulfonamide N—H and amide N—H donors preserves the full complement of interactions needed for target engagement. Procurement in milligram-to-gram quantities with certified purity supports both biophysical screening (SPR, ITC, TSA) and preliminary co-crystallography trials [4].

Quote Request

Request a Quote for 4-(4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.